Product packaging for C.I. Direct Blue 41(Cat. No.:CAS No. 1324-86-3)

C.I. Direct Blue 41

Cat. No.: B073458
CAS No.: 1324-86-3
M. Wt: 735.8 g/mol
InChI Key: PCHTYMJTDHYWBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Direct Blue 41 is a substantive anionic disazo dye renowned for its direct application to cellulosic fibers like cotton, rayon, and paper without the need for a mordanting step. Its primary mechanism of action involves the formation of numerous hydrogen bonds and van der Waals forces between the dye's planar molecular structure and the polymer chains of cellulose, facilitated by its azo chromophores and sulfonate groups which also confer water solubility. In research contexts, this compound is extensively utilized as a model compound in textile science for studying dyeing kinetics, optimization of dye bath conditions (e.g., salt concentration, temperature), and the evaluation of wash-fastness and light-fastness properties. Beyond its primary applications, this compound serves as a valuable staining agent in biological and histological research for visualizing specific structures, and in materials science for the development of colored polymers and as a tracer in environmental studies. Its well-defined structure and consistent performance make it an indispensable tool for researchers investigating the interaction dynamics between dyes and substrates, developing sustainable dyeing processes, and exploring novel non-textile applications for colorants. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H30N3NaO6S2 B073458 C.I. Direct Blue 41 CAS No. 1324-86-3

Properties

IUPAC Name

sodium;2-[[4-[(4-amino-3-methylphenyl)-[4-[(1-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H31N3O6S2.Na/c1-25-24-30(14-21-35(25)41)38(28-10-17-31(18-11-28)42-36-22-15-26-6-2-4-8-33(26)39(36)50(44,45)46)29-12-19-32(20-13-29)43-37-23-16-27-7-3-5-9-34(27)40(37)51(47,48)49;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHTYMJTDHYWBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-86-3
Record name C.I. 42700
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, 2-[[4-[(4-amino-3-methylphenyl)[4-[(sulfo-2-naphthalenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydrogen 2-[[4-[(4-amino-m-tolyl)[4-[(sulphonato-2-naphthyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]naphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of C.i. Direct Blue 41

Exploration of Novel Synthetic Pathways for C.I. Direct Blue 41 Analogues

While the condensation of C.I. Basic Violet 14 is the established route, the fundamental triarylmethane skeleton allows for the exploration of other synthetic strategies to produce analogues. Research into triarylmethane dye synthesis has yielded several alternative pathways that could theoretically be adapted to create novel analogues of this compound.

One common approach involves the electrophilic aromatic substitution reaction between an aromatic aldehyde and two equivalents of an electron-rich aromatic compound, such as a substituted aniline (B41778) or phenol. acs.org For instance, the reaction of an appropriate aldehyde with N-substituted naphthalen-2-amine derivatives could yield a triarylmethane core. The choice of catalyst, which can range from strong protic acids like sulfuric acid to various Lewis acids, can influence the reaction's efficiency and outcome. acs.org

More modern synthetic methods include the use of organometallic reagents. The reaction of a Grignard reagent, such as one prepared from a bromo-substituted N,N-dialkylaniline, with an electrophile like diethyl carbonate can produce the triarylmethane structure. researchgate.net Adapting such a route to incorporate naphthalene-based nucleophiles could provide a pathway to new analogues. These alternative methods offer the potential to introduce different substituents onto the aromatic rings, thereby tuning the color, solubility, and fastness properties of the resulting dye.

Strategies for Chemical Derivatization and Modification of this compound

Chemical derivatization of a parent dye molecule is a key strategy for enhancing its properties or creating new dyes with tailored characteristics. The structure of this compound offers several functional groups that are amenable to chemical modification.

The two sulfonic acid groups are primary targets for derivatization. While the commercial dye is a sodium salt, converting it to other metal salts (e.g., calcium, barium) can significantly alter its solubility and application properties, sometimes forming pigments. sci-hub.st

Further modifications could target the aromatic rings or the amine linkers derived from the naphthalen-2-amine precursor. wikipedia.orgsolubilityofthings.com Electrophilic substitution reactions, such as halogenation or nitration, on the aryl rings could be explored, although such reactions would need to be carefully controlled to avoid unwanted side products. These modifications would directly impact the electronic structure of the chromophore, leading to changes in color and lightfastness. sci-hub.st The introduction of different alkyl or functional groups on the nitrogen atoms is another common strategy in triarylmethane dye chemistry to improve properties like tinctorial strength and leveling power. google.com Such derivatizations represent a viable path for the rational design of this compound analogues with enhanced performance.

Analytical Techniques for the Characterization and Quantification of C.i. Direct Blue 41

Spectroscopic Methodologies in C.I. Direct Blue 41 Analysis

Spectroscopic techniques are instrumental in elucidating the structural features and quantifying the concentration of this compound. These methods probe the interaction of the dye molecule with electromagnetic radiation, yielding data on its electronic transitions, functional groups, and molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Decolorization and Degradation Tracking

UV-Vis spectrophotometry is a cornerstone technique for monitoring the decolorization and degradation of this compound. This method is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum, a property directly related to its color. The maximum absorbance (λmax) of this compound in the visible spectrum is observed at approximately 608 nm. scirp.org

The process of decolorization, whether through physical adsorption or chemical degradation, leads to a decrease in the intensity of this absorption peak. By measuring the absorbance at λmax at different time intervals, the rate and extent of color removal can be accurately quantified. scirp.orgnih.gov Studies have shown that a decrease in the dye's concentration is often linearly related to the irradiation time in photocatalytic degradation processes, indicating pseudo-first-order kinetics. scirp.orgscirp.org

Furthermore, changes in the UV-Vis spectrum can provide clues about the degradation mechanism. For instance, during the biodegradation of some azo dyes, the disappearance of the visible absorbance peak is accompanied by changes in the UV region (280–350 nm), suggesting the cleavage of the azo bond and transformation of the aromatic structures. nih.gov The efficiency of degradation can be influenced by factors such as the initial dye concentration, with higher concentrations sometimes leading to a decreased degradation rate due to the screening effect of the dye molecules. scirp.orgscirp.orgicrc.ac.ir

ParameterValueReference
Maximum Absorbance (λmax)~608 nm scirp.org
Kinetic Model (Photocatalysis)Pseudo-first-order scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Aggregation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the detailed chemical structure of molecules at an atomic level. acs.orgnih.gov In the context of this compound and similar dyes, NMR is invaluable for elucidating the arrangement of atoms and studying intermolecular interactions, such as aggregation in solution. mdpi.comresearchgate.net

By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), the complete structure of a dye can be pieced together. acs.orgnih.gov For instance, 1H NMR can be used to assign protons in the molecule, and techniques like COSY (Correlation Spectroscopy) help establish connectivity between them. researchgate.net

NMR is also particularly useful for studying the self-assembly and aggregation of dye molecules in solution, a phenomenon driven by forces like π-π stacking. researchgate.net Changes in chemical shifts with increasing dye concentration can be used to model the aggregation-disaggregation equilibrium. researchgate.net Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can provide insights into the size and diffusion of dye aggregates.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scienceworldjournal.org It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. mdpi.com

In the analysis of this compound and its degradation products, FTIR can identify key functional groups such as N-H, C-H (aromatic), S=O (sulfite), and C=C bonds within the aromatic rings. mdpi.com For example, the N-H and aromatic C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region. mdpi.com The presence of sulfonate groups, which enhance water solubility, can also be confirmed.

FTIR is also a valuable tool for monitoring changes during degradation processes. mdpi.com The appearance of new bands or the disappearance of existing ones can indicate the formation of new functional groups, such as carbonyls and hydroxyls, or the breakdown of the original dye structure. mdpi.comresearchgate.net For example, during the flocculation of C.I. Basic Blue 41, FTIR analysis suggested that amide, amine, and hydroxyl groups played a significant role. researchgate.net

Vibrational Band Region (cm⁻¹)Corresponding Functional GroupReference
2800–3000N-H and aromatic C-H stretching mdpi.com
~1700S=O (sulfite) mdpi.com
1640, 1570, 1460C=C in aromatic rings attached to N=N mdpi.com

Resonance Raman Spectroscopy for Forensic Identification of this compound

Resonance Raman (RR) spectroscopy is a highly sensitive technique that can provide detailed vibrational information about a colored compound. spectroscopyonline.com It is a variation of Raman spectroscopy where the excitation laser wavelength is chosen to coincide with an electronic absorption band of the molecule. spectroscopyonline.com This results in a significant enhancement of the Raman signals of the chromophore, making it an excellent tool for the forensic identification of dyes, even from single fibers. researchgate.netresearchgate.net

The RR spectrum of a dye provides a unique molecular fingerprint, allowing for its specific identification. researchgate.net For this compound, the deep blue color suggests that it would exhibit a strong resonance effect with an appropriate laser excitation wavelength. ojp.gov Studies on similar blue dyes have shown that different laser wavelengths can produce varying spectral quality, with green lasers sometimes providing the best results. researchgate.net The technique's high specificity and non-destructive nature make it a valuable tool in forensic science for analyzing trace evidence such as dyed textile fibers. uts.edu.au

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatographic techniques are essential for separating complex mixtures into their individual components. For this compound, these methods are crucial for assessing its purity and for identifying the various products that form during its degradation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely employed for the analysis of dyes like this compound to assess the purity of commercial products and to analyze the complex mixture of intermediates formed during degradation processes. ijbpas.com

In a typical HPLC analysis, the dye sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The separated components are then detected as they exit the column, producing a chromatogram where each peak corresponds to a different compound.

HPLC is particularly valuable for tracking the breakdown of this compound. During degradation, the primary dye peak decreases while new peaks corresponding to various degradation products appear in the chromatogram. ijbpas.com By coupling HPLC with a mass spectrometer (HPLC-MS), it is possible to identify these degradation products by determining their mass-to-charge ratio, providing critical information about the degradation pathway. nih.gov For instance, studies on the sonochemical degradation of Basic Blue 41 have used techniques like gas chromatography-mass spectrometry (GC/MS) to identify intermediate compounds such as urea, nitrate, formic acid, and acetic acid. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of this compound Degradation Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify complex mixtures of volatile and semi-volatile organic compounds. In the context of this compound degradation studies, GC-MS plays a crucial role in elucidating the breakdown pathways of the dye molecule. By identifying the intermediate compounds formed during various degradation processes (e.g., photocatalytic, sonochemical, or biological), researchers can understand the mechanism of decolorization and mineralization.

During the degradation of azo dyes like this compound, the complex aromatic structure is broken down into smaller, often more toxic, intermediate products before complete mineralization to CO2, H2O, and inorganic ions. The identification of these intermediates is essential for assessing the environmental impact of the degradation process.

While specific GC-MS studies on the degradation intermediates of this compound are not extensively documented in publicly available literature, research on analogous dyes provides insight into the expected degradation products. For instance, the degradation of the structurally similar C.I. Direct Blue 15 has been shown to yield intermediates such as 1-amino-8-naphthol and 3,3'-dimethylbenzidine, which can be further broken down into compounds like anti-pentenoic acid and phenol. mdpi.com Similarly, the sonochemical degradation of Basic Blue 41, another azo dye, has been found to produce urea, nitrate, formic acid, acetic acid, and oxalic acid as intermediate and final degradation products. researchgate.netcapes.gov.br It is plausible that the degradation of this compound would also result in the formation of various aromatic amines, phenols, and organic acids.

The general procedure for GC-MS analysis of dye degradation intermediates involves:

Sample Preparation: Extraction of the organic intermediates from the aqueous solution using a suitable solvent, followed by concentration of the extract.

Chromatographic Separation: Injection of the concentrated sample into the gas chromatograph, where the different components are separated based on their boiling points and affinity for the stationary phase in the GC column.

Mass Spectrometric Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is then compared against a spectral library for identification.

The following table summarizes potential degradation intermediates of azo dyes, similar to what might be expected from this compound, that are identifiable by GC-MS.

Potential Intermediate CompoundMolecular FormulaRole in Degradation Pathway
Benzidine (B372746)C12H12N2Primary aromatic amine formed from azo bond cleavage.
Naphthalene (B1677914) derivativesC10H8 (parent)Resulting from the breakdown of the naphthalene rings in the dye structure.
PhenolC6H6OA common, simpler aromatic intermediate.
Benzoic acidC7H6O2An organic acid formed from the oxidation of aromatic rings.

Electro-analytical Methods in this compound Research

Electro-analytical methods are a category of analytical techniques that use the relationship between electrical properties and chemical composition to study a substance. These methods are often advantageous due to their high sensitivity, selectivity, and relatively low cost.

Voltammetry as a Tracking Method for this compound Degradation

Voltammetry is an electro-analytical technique where the current is measured as a function of the applied potential. It is a valuable tool for monitoring the degradation of electro-active pollutants like this compound. As the dye molecule is broken down, its electrochemical signature changes, allowing for the real-time tracking of the degradation process.

The principle behind using voltammetry to monitor dye degradation is that the parent dye molecule will exhibit a characteristic oxidation or reduction peak at a specific potential. As the degradation proceeds, the intensity of this peak decreases, and new peaks corresponding to the degradation intermediates may appear. By monitoring the change in the peak current of the parent dye over time, the kinetics of the degradation reaction can be determined.

Different voltammetric techniques can be employed, such as:

Cyclic Voltammetry (CV): Provides information on the redox processes of the dye and its intermediates.

Differential Pulse Voltammetry (DPV): Offers higher sensitivity and better resolution than CV, making it suitable for trace analysis.

Square Wave Voltammetry (SWV): A fast and sensitive technique that is well-suited for quantitative analysis.

While direct voltammetric studies on this compound are not widely reported, research on other dyes demonstrates the feasibility of this approach. For example, voltammetry has been successfully used to track the electrolytic degradation of other dyes, with the results being comparable to those obtained by chromatographic and photometric methods. researchgate.net The technique has also been applied to follow the photocatalytic degradation of dyes like ethyl violet. acs.org The development of modified electrodes, such as those incorporating nanomaterials, can further enhance the sensitivity and selectivity of voltammetric methods for dye analysis.

Microscopic and Surface Characterization Techniques for Adsorbent Materials

The removal of dyes like this compound from wastewater is often achieved through adsorption onto various materials. The efficiency of an adsorbent is highly dependent on its surface morphology, crystallinity, and surface area. Therefore, microscopic and surface characterization techniques are indispensable in the research and development of new adsorbent materials.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnification. In the context of adsorbents for this compound, SEM is used to:

Examine the surface texture: SEM images reveal the presence of pores, cracks, and other surface features that can influence the adsorption capacity. A porous and rough surface is generally desirable as it provides a larger surface area for dye molecules to adsorb.

Observe changes after adsorption: By comparing SEM images of the adsorbent before and after dye adsorption, researchers can visually confirm the successful uptake of the dye and observe any changes in the adsorbent's morphology. For instance, the surface of an adsorbent may appear smoother and its pores may be filled after dye adsorption. mdpi.com

Assess particle size and shape: The size and shape of the adsorbent particles can affect their packing density and the accessibility of their active sites.

Studies on various adsorbents for dye removal, such as those based on agricultural waste or synthesized nanomaterials, routinely employ SEM to characterize their morphology. ascelibrary.orgmdpi.com For example, SEM analysis of banana peel adsorbent used for the removal of Basic Blue 41 showed a microrough and heterogeneous surface texture, which contributed to its high adsorption efficiency. ascelibrary.org

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis of Adsorbents

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase composition, and crystallite size of a material. When studying adsorbents for this compound, XRD provides valuable information about:

Crystallinity: The XRD pattern can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad halo. The degree of crystallinity can affect the adsorbent's stability and adsorption properties.

Phase Identification: For composite or modified adsorbents, XRD can identify the different crystalline phases present. This is crucial for understanding the synthesis process and the final composition of the material.

Structural Changes: XRD can be used to monitor changes in the crystalline structure of the adsorbent during its preparation or after dye adsorption. For example, in the case of clay-based adsorbents, XRD can reveal changes in the interlayer spacing upon intercalation of dye molecules.

Research on adsorbents like MCM-41 and various clays (B1170129) for dye removal frequently utilizes XRD for characterization. semanticscholar.orgdeswater.com The XRD pattern of MCM-41, for instance, shows characteristic peaks that confirm its ordered mesoporous structure, which is essential for its high adsorption capacity. semanticscholar.org

Thermal Analysis Methods for this compound and Related Materials

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are used to characterize the thermal stability and composition of this compound and the materials used in its study, such as adsorbents.

Thermogravimetric Analysis (TGA) is one of the most common thermal analysis techniques. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information can be used to determine:

Thermal Stability: The temperature at which the dye or adsorbent begins to decompose. This is important for understanding the material's limitations in high-temperature applications or regeneration processes.

Compositional Analysis: TGA can be used to quantify the different components of a material that decompose at different temperatures, such as moisture, volatile organic compounds, and the main structural components. For adsorbents derived from biomass, TGA can differentiate between the decomposition of hemicellulose, cellulose (B213188), and lignin (B12514952).

Adsorption Confirmation: By comparing the TGA curves of an adsorbent before and after dye adsorption, the amount of adsorbed dye can be estimated from the additional weight loss observed at the dye's decomposition temperature.

For example, in the characterization of Zygophyllum gaetulum stems as a biosorbent for an azo dye, TGA was used to analyze its thermal stability and composition, revealing distinct decomposition stages for moisture, hemicellulose, cellulose, and lignin. mdpi.com This information is crucial for understanding the adsorbent's behavior and potential for regeneration.

Based on the comprehensive search for scientific literature, there is currently no specific research available that details the use of Thermogravimetric Analysis (TGA) for the characterization of catalysts and adsorbents in processes involving this compound.

While TGA is a widely employed and crucial analytical technique for assessing the thermal properties of catalysts and adsorbents, including their stability, composition, and the effects of adsorbed species, specific studies with detailed findings and data tables for this compound are not present in the available research.

General principles of TGA in catalyst and adsorbent characterization are well-documented. setaramsolutions.cnlongdom.org This technique measures the change in mass of a material as a function of temperature in a controlled atmosphere. longdom.org For catalysts and adsorbents, TGA can determine:

Thermal Stability: The temperature at which the material begins to decompose. longdom.org This is critical for materials used in high-temperature regeneration cycles or catalytic reactions.

Composition: Quantifying the amount of adsorbed material, such as the dye itself, or the amount of coke deposited on a catalyst during a reaction. setaramsolutions.cn

Moisture and Volatiles Content: Measuring the mass loss at lower temperatures corresponding to the evaporation of water or other volatile compounds. researchgate.net

Decomposition Kinetics: Studying the rate at which the material or the adsorbed substances degrade.

Studies on other dyes, such as C.I. Direct Black 80 and C.I. Basic Blue 41, demonstrate how TGA is applied in this field. mdpi.commdpi.com For instance, research on adsorbents for these dyes has utilized TGA to evaluate the thermal stability of the raw adsorbent material and to understand how the adsorption of the dye molecules affects its thermal decomposition profile. mdpi.commdpi.com These analyses typically involve heating the dye-loaded adsorbent and observing distinct mass loss stages corresponding to the removal of water, decomposition of the dye, and finally, the breakdown of the adsorbent material itself. mdpi.com

However, without specific studies focused on this compound, it is not possible to provide detailed research findings or data tables as requested.

Mechanistic Studies of C.i. Direct Blue 41 Interactions

Dye-Substrate Interaction Mechanisms of C.I. Direct Blue 41

The interaction between this compound and various substrates, particularly textile fibers, is a complex process governed by a combination of intermolecular forces. Understanding these mechanisms is crucial for optimizing dyeing processes and ensuring the longevity of the coloration.

Direct dyes, including this compound, are primarily used for dyeing cellulosic fibers like cotton. deswater.com The adsorption mechanism is multifaceted. It is generally accepted that direct dyes adsorb with their long axis parallel to the cellulose (B213188) microfibrils. researchgate.net This orientation maximizes the contact between the dye molecule and the fiber surface.

The porous nature of cellulosic fibers plays a significant role in the adsorption process. The delamination of fibers, which can be enhanced by processes like refining, increases the accessible surface area for dye adsorption. ncsu.edu This not only allows for a greater amount of dye to be adsorbed but may also facilitate more rapid diffusion of the dye into the fiber's internal structure. ncsu.edu

For other types of fibers, the interaction mechanism can differ. For instance, in the case of protein fibers like wool, the introduction of cationic groups onto the fiber surface can enhance the interactions with anionic dyes. researchgate.net Cationization of cellulose fibers also significantly improves dye uptake by creating strong ionic interactions between the positively charged fiber and the anionic dye molecules. mdpi.com This modification can lead to higher color yields and reduced need for electrolytes in the dyeing process. mdpi.com

The binding of this compound to fibers is not attributed to a single type of force but rather a synergistic interplay of several non-covalent interactions. researchgate.netmoleculeinsight.com

Electrostatic Interactions: These forces arise from the attraction between opposite charges. Direct dyes are typically anionic due to the presence of sulfonate groups, while fibers can possess charged sites. deswater.commdpi.com The cationization of cellulose, for example, introduces a positive charge on the fiber surface, leading to strong electrostatic attraction with the anionic dye molecules. mdpi.com This is a key factor in enhancing dye uptake and fastness.

Hydrogen Bonding: This type of interaction occurs between hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and other nearby electronegative atoms. researchgate.netslideshare.net Both direct dyes and cellulosic fibers contain numerous hydroxyl and amino groups that can participate in hydrogen bonding. deswater.com While important, it is often considered in conjunction with other forces. researchgate.net

The relative contribution of these forces can be influenced by factors such as the specific dye structure, the nature of the fiber, and the conditions of the dyeing process, including temperature and the presence of electrolytes. researchgate.net

Adsorption Mechanisms of this compound on Cellulosic and Other Fibers

Aggregation Behavior of this compound in Aqueous Solutions

Direct dyes like this compound have a known tendency to self-associate or aggregate in aqueous solutions. researchgate.netmdpi.com This phenomenon is primarily driven by hydrophobic interactions between the dye molecules. mdpi.comprimescholars.com The large, aromatic ring systems of the dye molecules are hydrophobic and tend to stack together to minimize their exposure to the polar water molecules. mdpi.com This process is entropically favorable for the surrounding water. whiterose.ac.uk

Several factors influence the extent of aggregation:

Concentration: As the concentration of the dye in the solution increases, the likelihood of aggregation also increases. researchgate.netprimescholars.com

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), promotes dye aggregation. whiterose.ac.ukwhiterose.ac.uk The salt ions can reduce the repulsive forces between the anionic dye molecules and also decrease the solubility of the dye, further encouraging aggregation. whiterose.ac.uk

Temperature: Increasing the temperature generally decreases the extent of aggregation as it provides the molecules with more kinetic energy to overcome the attractive forces. primescholars.com

Organic Solvents: The presence of organic solvents can reduce aggregation by increasing the solubility of the dye. primescholars.com

Dye Structure: The molecular structure of the dye itself plays a crucial role. Dyes with larger planar structures and higher molecular weights tend to have a greater propensity for aggregation. researchgate.netresearchgate.net

The aggregation of dyes can be observed through changes in their absorption spectra. The formation of aggregates often leads to a shift in the maximum absorption wavelength (λmax). researchgate.netmdpi.com H-aggregates, where the molecules are stacked face-to-face, typically show a blue-shift (hypsochromic shift) in their absorption spectrum compared to the monomeric dye. mdpi.com

Understanding the aggregation behavior is important as it affects the dyeing process. The presence of aggregates can influence the rate of dye uptake and the final appearance of the dyed material. whiterose.ac.uk

Photophysical and Electrochemical Characterization of this compound in Solution and on Surfaces

The photophysical and electrochemical properties of this compound are fundamental to its color and its behavior in various applications.

Photophysical Properties:

The color of this compound, a triarylmethane dye, arises from its ability to absorb light in the visible region of the electromagnetic spectrum. worlddyevariety.com The specific wavelengths of light absorbed are determined by the electronic structure of the dye molecule. The extensive system of conjugated double bonds in the aromatic rings allows for the delocalization of π-electrons. When the molecule absorbs a photon of light with the appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Studies on similar dyes have shown that the absorption maximum (λmax) is sensitive to the environment. For instance, the λmax of a dye can shift depending on the polarity of the solvent and whether the dye is in a monomeric or aggregated state. researchgate.netresearchgate.net In aqueous solutions, the interaction with water molecules through hydrogen bonding can also influence the photophysical properties. researchgate.net When adsorbed onto a surface like cellulose, the dye can experience an apolar environment, which also affects its absorption spectrum. researchgate.net

Electrochemical Characterization:

The electrochemical behavior of dyes like this compound can be investigated using techniques such as cyclic voltammetry. These methods provide information about the reduction and oxidation potentials of the dye, which are related to the energies of its HOMO and LUMO levels. researchgate.net The electrochemical properties are important for understanding the stability of the dye and its potential to undergo redox reactions. For example, the reduction of azo dyes, a related class of dyes, can lead to the cleavage of the azo bond and decolorization. researchgate.net The electrochemical characteristics of a dye can be influenced by its environment, such as the solvent and the presence of other substances. researchgate.net

The photocatalytic degradation of dyes is an area of active research for wastewater treatment. In this process, a semiconductor photocatalyst like titanium dioxide (TiO₂) is used to generate highly reactive species, such as hydroxyl radicals, upon irradiation with light. scirp.orgscirp.org These radicals can then attack and break down the dye molecules, leading to their mineralization. scirp.org Studies on the photocatalytic degradation of C.I. Basic Blue 41, a related cationic dye, have shown that the process follows pseudo-first-order kinetics and is influenced by factors such as pH, catalyst loading, and initial dye concentration. scirp.orgscirp.org The degradation can be monitored by observing the decrease in the dye's characteristic absorbance peak using UV-Vis spectrophotometry. scirp.orgscirp.org

Environmental Fate and Transport of C.i. Direct Blue 41

Environmental Persistence and Mobility in Aquatic Systems and Sediments

There is a lack of specific studies detailing the persistence and mobility of C.I. Direct Blue 41 in aquatic environments. Generally, anionic direct dyes are highly soluble in water, which suggests a potential for mobility in the water column. canada.ca However, their ionic nature and large molecular size also promote strong binding to suspended organic matter and eventual partitioning to bed sediments through electrostatic interactions. canada.ca Factors such as lower pH, increased water hardness, and higher salinity can favor the sorption of azo dyes to suspended solids. canada.ca

The complex aromatic structure and the presence of multiple sulfonic acid groups, which confer high stability, suggest that this compound is likely to be persistent in the environment. Azo dyes are known to be recalcitrant to aerobic biodegradation. frontiersin.orgmst.dk Their stability against microbial attack and photolysis is a desired characteristic for their industrial application, which translates to environmental persistence. mst.dk While degradation through direct photolysis in surface waters is not considered a major pathway, anaerobic conditions, typically found in sediments and some aquifers, can facilitate the reductive cleavage of the azo bond (–N=N–). canada.cascirp.org This process results in the formation of aromatic amines, which are intermediate breakdown products.

Adsorption and Leaching Dynamics of this compound in Soil Matrices

Bioaccumulation Potential of this compound in Environmental Systems

There are no specific bioaccumulation studies for this compound. The bioaccumulation potential of azo dyes is a subject of some complexity. While some dyes may have properties that suggest they could bioaccumulate, their ionic nature and large molecular size often limit their ability to pass through biological membranes. For ionic compounds like direct dyes, the potential for bioconcentration in aquatic organisms is generally considered low. mst.dk However, the release of dye-containing effluents into the environment can lead to their accumulation in sediments, making them available to benthic organisms and potentially entering the food chain. Without specific experimental data for this compound, its precise bioaccumulation potential remains unconfirmed.

Table of Expected Environmental Properties for this compound (based on its chemical class)

PropertyExpected BehaviorRationale
Water Solubility HighAnionic, sulfonated compound designed for aqueous dye baths. canada.camst.dk
Persistence HighComplex aromatic structure is resistant to aerobic biodegradation and photolysis. frontiersin.orgmst.dk
Mobility in Water ModerateSoluble in the water column but tends to adsorb to suspended solids and partition to sediment. canada.ca
Adsorption to Soil/Sediment HighIonic nature facilitates binding to organic matter and clays (B1170129) through ion exchange. canada.camst.dk
Leaching in Soil LowStrong adsorption to soil particles limits mobility despite water solubility. canada.camst.dk
Volatilization NegligibleIonic salt with extremely low vapor pressure. mst.dk
Bioaccumulation Low to ModerateGenerally low for ionic dyes, but uncertainty exists without specific data; potential for accumulation in sediment-dwelling organisms. mst.dk

Degradation Processes and Remediation Technologies for C.i. Direct Blue 41 Contamination

Advanced Oxidation Processes (AOPs) for C.I. Direct Blue 41 Degradation

AOPs encompass a variety of techniques, including photocatalysis, Fenton and photo-Fenton processes, and ozonation, all of which have been explored for treating dye-laden wastewater. scirp.orgmdpi.com These methods are considered powerful alternatives to traditional treatment processes that often just transfer the pollutant from one phase to another without complete destruction. scirp.orgmdpi.com

Photocatalysis using semiconductor materials like titanium dioxide (TiO2) and zinc oxide (ZnO) is a widely studied AOP for dye degradation. scirp.orgresearchgate.net When a semiconductor catalyst is irradiated with light of sufficient energy (equal to or greater than its bandgap), an electron is excited from the valence band to the conduction band, creating an electron-hole pair. scirp.orgscirp.org These charge carriers can then initiate redox reactions on the catalyst surface. The holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, while electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions, which also contribute to the degradation process. scirp.orgscirp.orgscirp.org

The use of TiO2 nanoparticles, particularly the Degussa P25 brand, is common due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. scirp.orgscirp.org Additionally, modifying catalysts, such as doping ZnO with molybdenum (Mo), has been shown to enhance photocatalytic activity under both UV and sunlight irradiation. researchgate.net

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters:

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the speciation of the dye molecule. scirp.orgacs.org For TiO2, the point of zero charge (pzc) is around pH 6.8. scirp.org Below this pH, the catalyst surface is positively charged, which favors the adsorption of anionic dyes. Conversely, at a pH above the pzc, the surface becomes negatively charged, which is favorable for the adsorption of cationic dyes like C.I. Basic Blue 41. scirp.orgresearchgate.net Studies on C.I. Basic Blue 41 have shown that degradation is more effective in basic conditions (pH 8.0) compared to acidic (pH 3.0) or natural pH (5.5). scirp.orgscirp.org This is attributed to the enhanced generation of hydroxyl radicals at higher pH levels and the favorable electrostatic attraction between the negatively charged catalyst surface and the cationic dye. scirp.orgresearchgate.netuniroma1.it

Initial Dye Concentration: The initial concentration of the dye also has a profound effect on the degradation rate. Generally, the degradation efficiency decreases as the initial dye concentration increases. scirp.orgscirp.orgjwent.net At low concentrations, the degradation rate is typically higher because there are sufficient active sites on the catalyst surface for the available dye molecules. mdpi.com However, as the dye concentration increases, the catalyst surface becomes saturated with dye molecules, which can inhibit the absorption of light by the catalyst. jwent.netmdpi.com This "screening effect" reduces the formation of electron-hole pairs and consequently the generation of hydroxyl radicals, leading to a lower degradation rate. researchgate.netresearchgate.net

Interactive Table: Influence of Operational Parameters on this compound Degradation

ParameterEffect on Degradation RateOptimal Condition (Example)Rationale
Catalyst Loading Increases to an optimum, then decreases0.4 g/L (for TiO2) scirp.orgIncreased active sites vs. light scattering and aggregation scirp.orgscirp.orgulpgc.es
pH Dependent on dye and catalyst type; often higher for cationic dyespH 8.0-10 scirp.orgresearchgate.netFavorable surface charge for adsorption and enhanced hydroxyl radical generation scirp.orgresearchgate.netuniroma1.it
Initial Dye Concentration Decreases with increasing concentrationLower concentrations (e.g., 50 mg/L) scirp.orgReduced light penetration (screening effect) and saturation of catalyst active sites at high concentrations researchgate.netjwent.netmdpi.comresearchgate.net

The kinetics of the photocatalytic degradation of this compound and other similar dyes are often described by the Langmuir-Hinshelwood (L-H) model. scirp.orgmdpi.com At low initial dye concentrations, this model can be simplified to a pseudo-first-order kinetic model. scirp.orgscirp.orgmdpi.com This model implies that the rate of degradation is directly proportional to the concentration of the dye. scirp.org The pseudo-first-order rate equation is given by:

ln(C₀/C) = k't

where:

C₀ is the initial dye concentration. scirp.org

C is the dye concentration at time t. scirp.org

k' is the apparent pseudo-first-order rate constant. scirp.org

Numerous studies on the photocatalytic degradation of direct and basic blue dyes have successfully fitted their experimental data to this pseudo-first-order model. scirp.orgscirp.orgbiomedres.usmdpi.combiomedres.us The rate constant (k') is influenced by factors such as catalyst loading, pH, and initial dye concentration. scirp.org For instance, the rate constant for the degradation of C.I. Basic Blue 41 was found to decrease with an increasing initial dye concentration. scirp.orgscirp.org

The primary mechanism of photocatalytic degradation of this compound involves the generation of highly reactive hydroxyl radicals (•OH). scirp.orgscirp.orgscirp.org The process can be summarized as follows:

Photoexcitation: When the semiconductor catalyst (e.g., TiO₂) is illuminated with photons of energy greater than its bandgap, electron-hole pairs (e⁻ - h⁺) are generated. scirp.orgscirp.orgscirp.org TiO₂ + hν → TiO₂(e⁻ + h⁺) scirp.org

Generation of Reactive Oxygen Species: The photogenerated holes (h⁺) are powerful oxidizing agents and can react with water molecules or hydroxide ions (OH⁻) adsorbed on the catalyst surface to form hydroxyl radicals (•OH). scirp.orgscirp.org h⁺ + H₂O → •OH + H⁺ scirp.org h⁺ + OH⁻ → •OH scirp.org

Simultaneously, the electrons (e⁻) in the conduction band can react with molecular oxygen (O₂) to form superoxide radical anions (O₂⁻•), which can further react to produce more hydroxyl radicals. scirp.org e⁻ + O₂ → O₂⁻• scirp.org

Oxidative Degradation: The highly reactive hydroxyl radicals are strong, non-selective oxidizing agents that attack the dye molecules adsorbed on the catalyst surface. scirp.orgscirp.orgscirp.org This attack leads to the breakdown of the complex dye structure, including the chromophoric azo group (-N=N-), resulting in decolorization and the formation of smaller intermediate compounds. researchgate.net The typical mechanisms of hydroxyl radical attack include electron transfer, hydrogen abstraction, and addition to aromatic rings and double bonds. scirp.orgscirp.orgscirp.org

Mineralization: With sufficient reaction time, the intermediate products can be further oxidized, ideally leading to complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic ions. scirp.orgscirp.orgscirp.org

While specific studies on this compound are less common, electro-Fenton and electrocoagulation are effective AOPs for treating textile wastewater containing various dyes.

The Electro-Fenton process is an electrochemical AOP that generates hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). In this process, H₂O₂ is continuously generated in situ from the reduction of oxygen, and Fe²⁺ is regenerated electrochemically from Fe³⁺, which minimizes sludge production. This method has shown high efficiency in degrading organic pollutants. nih.govresearchgate.net

Electrocoagulation is an electrochemical method where a sacrificial anode (typically iron or aluminum) corrodes to produce metal ions. These ions then hydrolyze to form metal hydroxides, which act as coagulants, trapping and removing pollutants through precipitation and surface complexation.

Ozonation is another powerful AOP for the degradation of dyes. Ozone (O₃) is a strong oxidant that can directly react with the dye molecules, particularly at the chromophoric groups containing double bonds, leading to decolorization. bas.bgscispace.comresearchgate.net The effectiveness of ozonation can be significantly enhanced at higher pH values (alkaline conditions), where ozone decomposes to form highly reactive hydroxyl radicals, initiating an indirect oxidation pathway that is more powerful and less selective than direct ozonation. bas.bg

Studies on the ozonation of C.I. Basic Blue 41 have demonstrated that:

Increasing the pH from 2 to 12 significantly reduces the decolorization time, with alkaline conditions being more favorable. bas.bg

The rate of degradation follows pseudo-first-order kinetics. bas.bg

Increasing the initial dye concentration increases the time required for decolorization. bas.bg

Ozonation can effectively reduce the Chemical Oxygen Demand (COD) of the dye solution, with a remarkable reduction observed at a pH of 10. bas.bg

Other chemical oxidation methods, such as using hydrogen peroxide (H₂O₂) in conjunction with ultrasound (sonolysis), have also been investigated for the removal of C.I. Basic Blue 41. researchgate.netwho.int While H₂O₂ alone may not be effective, its combination with ultrasound can enhance the degradation of the dye. who.int

Kinetics of Photocatalytic this compound Degradation (e.g., Pseudo-First-Order Models)

Effects of Electron Beam Irradiation on this compound Degradation

Electron beam (EB) irradiation is an advanced oxidation process that utilizes high-energy electrons to induce the radiolysis of water, generating highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (•H). nih.govchemrxiv.org These reactive species are the primary agents responsible for the degradation of dye molecules. nih.gov The hydroxyl radical, in particular, attacks electron-rich sites on the dye molecule, leading to the destruction or modification of its chromophore structure and subsequent decolorization. nih.gov

The effectiveness of electron beam irradiation for dye degradation is dose-dependent; a higher irradiation dose generates more reactive species, resulting in a greater degree of dye removal. nih.gov Studies on various azo dyes have shown that this technology can achieve high decolorization efficiencies, often exceeding 90%. nih.gov For instance, research on nanodyes demonstrated complete decolorization at concentrations of 50 and 100 ppm with a 7.5 kGy dose. nih.gov While specific studies focusing exclusively on this compound are limited, the general mechanism suggests that the azo bonds (–N=N–) and aromatic rings, which are characteristic of this dye, are susceptible to attack by the radicals produced during irradiation. chemrxiv.org This process can break down the complex dye into smaller, less colored, and potentially less toxic compounds. chemrxiv.org

Biological Degradation Pathways of this compound

Biological methods offer an eco-friendly and cost-effective alternative for treating dye-contaminated effluents. These processes rely on the metabolic activities of microorganisms, including bacteria and fungi, to break down the complex dye structures.

Aerobic degradation involves the breakdown of organic compounds in the presence of oxygen. While many azo dyes are recalcitrant to aerobic bacterial degradation, some specialized microorganisms have developed enzymatic systems to tackle these pollutants. ohsu.eduijcmas.com The process often involves oxidoreductive enzymes like laccases and peroxidases, which can initiate the breakdown of the dye's aromatic structure. mdpi.com For example, studies have shown that some bacteria can utilize azo dyes as their sole source of carbon and nitrogen under aerobic conditions. ijcmas.com However, the complete mineralization of azo dyes under purely aerobic conditions is often challenging. ijcmas.com The initial breakdown products, aromatic amines, can be resistant to further aerobic degradation and may even be toxic to the microorganisms. nih.gov

Anaerobic biodegradation is a highly effective initial step for the decolorization of azo dyes like this compound. bioline.org.br In the absence of oxygen, the primary mechanism is the reductive cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. bioline.org.brtandfonline.com This reaction is catalyzed by enzymes known as azoreductases, which transfer electrons from electron donors like NADH or FADH2 to the azo bonds, breaking them and forming colorless aromatic amines. mdpi.comsemanticscholar.org

This process is generally non-specific and can be carried out by a wide variety of anaerobic and facultative anaerobic bacteria. bioline.org.brnih.gov The reduction of the azo bond leads to the loss of color in the effluent. However, the resulting aromatic amines, such as benzidine (B372746) derivatives, can be more toxic and carcinogenic than the parent dye molecule. mdpi.combioline.org.brtandfonline.com Therefore, an anaerobic stage is typically followed by an aerobic stage for complete remediation. bioline.org.br

The complete breakdown, or mineralization, of this compound typically requires a sequential anaerobic-aerobic process. ijcmas.combioline.org.br

Anaerobic Decolorization: As described above, the initial step under anaerobic conditions is the reductive cleavage of the azo bonds by azoreductases, leading to the formation of aromatic amines and the removal of color. bioline.org.br

Aerobic Mineralization: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation without oxygen. d-nb.info In a subsequent aerobic stage, different sets of microbial enzymes, such as monooxygenases and dioxygenases, are employed to cleave the aromatic rings of these amines. ohsu.edu This aerobic treatment degrades the potentially hazardous amines into simpler, non-toxic compounds like carbon dioxide, water, and inorganic ions, thus completing the mineralization process. bioline.org.brsemanticscholar.org

This combined anaerobic-aerobic treatment is considered one of the most effective and logical approaches for the complete removal and detoxification of azo dyes from wastewater. bioline.org.br

A diverse range of microorganisms has been identified for their ability to decolorize and degrade azo dyes.

Bacteria: Numerous bacterial strains have demonstrated the ability to degrade azo dyes under various conditions. Genera such as Pseudomonas, Bacillus, Aeromonas, and Sphingomonas are frequently cited. mdpi.comnih.govfrontiersin.org For example, a strain of Lysinibacillus fusiformis was reported to achieve a 96% decolorization of Methyl Red under aerobic conditions, utilizing enzymes like laccase and azoreductase. mdpi.com Sphingomonas melonis B-2 has been shown to decolorize Acid Blue 113 by more than 80% within 24 hours, utilizing pathways involved in benzoate (B1203000) and naphthalene (B1677914) degradation. nih.gov Bacterial consortia, containing multiple strains, often exhibit enhanced degradation capabilities due to synergistic metabolic activities. frontiersin.org

Fungi: White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective in degrading a wide range of complex organic pollutants, including azo dyes. ohsu.edu Their degradative power comes from extracellular lignin-modifying enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. ohsu.edunih.gov These enzymes are non-specific and can oxidize the complex dye structures, leading to decolorization and degradation under aerobic conditions. ohsu.edunih.gov

Table 1: Examples of Microorganisms in Azo Dye Degradation

Ecotoxicological Assessment of C.i. Direct Blue 41 and Its Metabolites on Aquatic Organisms

Acute and Chronic Toxicity Testing Protocols for Aquatic Fauna (e.g., Daphnia magna, Danio rerio)

The assessment of the ecotoxicological impact of dyes like C.I. Direct Blue 41 on aquatic life often involves standardized acute and chronic toxicity tests on key indicator species such as the water flea (Daphnia magna) and the zebrafish (Danio rerio). nih.gov These organisms represent different trophic levels and are sensitive to a wide array of chemical pollutants, making them valuable bioindicators for aquatic toxicity. nih.govwrc.org.za

Acute Toxicity Testing:

Acute toxicity tests are designed to determine the concentration of a substance that is lethal to a certain percentage of the test population over a short period, typically 24 to 96 hours. For Daphnia magna, the acute immobilization test (OECD Guideline 202) is commonly employed. unesp.br In this test, the concentration at which 50% of the daphnids are immobilized (EC50) is determined after 24 and 48 hours of exposure. unesp.brdergi-fytronix.com For fish like Danio rerio, the acute toxicity test (OECD Guideline 203) measures the lethal concentration for 50% of the fish (LC50) over a 96-hour period. dergi-fytronix.comub.edu

Chronic Toxicity Testing:

Chronic toxicity tests evaluate the long-term effects of a substance, such as impacts on reproduction, growth, and survival, over a significant portion of the organism's lifespan. For Daphnia magna, the reproduction test (OECD Guideline 211) is a 21-day test that assesses the effect of the chemical on the reproductive output of the organism. For Danio rerio, the fish early-life stage toxicity test (OECD Guideline 210) exposes newly fertilized eggs to the substance for a period that extends through hatching and into the early larval stages to assess for developmental and survival effects. ub.edu

These testing protocols are crucial for establishing the potential environmental risk of this compound and for determining safe concentration levels in aquatic ecosystems.

Impact of this compound on Aquatic Ecosystem Parameters (e.g., Light Penetration, Oxygen Dissolution)

The discharge of dyes like this compound into aquatic environments can significantly alter key ecosystem parameters, primarily light penetration and the dissolution of oxygen. scirp.orgscirp.orgmlsu.ac.in The intense color of these dyes, even at very low concentrations (below 1 ppm), can reduce the transparency of water. mlsu.ac.in

This reduction in water transparency has a direct impact on aquatic flora by inhibiting sunlight penetration. mdpi.comresearchgate.net The diminished light availability curtails the photosynthetic activity of aquatic plants and algae, which form the base of the aquatic food web. mlsu.ac.inresearchgate.net This disruption can lead to a decrease in primary productivity, affecting the entire ecosystem.

Furthermore, the presence of dyes can affect the dissolution of oxygen from the atmosphere into the water. scirp.orgscirp.org Reduced photosynthetic activity, a direct consequence of decreased light penetration, leads to lower oxygen production within the water body. mlsu.ac.in The combination of reduced light and the chemical nature of the dye can lead to oxygen deficiency, creating hypoxic or anoxic conditions that are detrimental to the survival of fish and other aerobic aquatic organisms. mlsu.ac.in The alteration of water's chemical composition by synthetic dyes can also lead to an increase in Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), further straining the dissolved oxygen levels. mdpi.com

Utilization of Biodegradability Index (BOD5/COD Ratio) as an Ecotoxicological Metric

The biodegradability index, expressed as the ratio of the 5-day Biochemical Oxygen Demand (BOD5) to the Chemical Oxygen Demand (COD), is a valuable metric in assessing the ecotoxicological impact of substances like this compound and the effectiveness of wastewater treatment processes. conicet.gov.ar This ratio provides an indication of the fraction of a substance that can be degraded by microorganisms under aerobic conditions. conicet.gov.ar

High BOD5/COD ratio: A higher ratio (generally > 0.4) suggests that the wastewater is readily biodegradable and can be effectively treated by biological processes.

Low BOD5/COD ratio: A low ratio (generally < 0.2) indicates that the wastewater is resistant to biological degradation and may contain toxic or recalcitrant compounds. ufsc.br

Monitoring the BOD5/COD ratio throughout the treatment process can therefore serve as an important ecotoxicological metric. An increase in this ratio signifies the breakdown of complex, often toxic, dye molecules into simpler, more biodegradable compounds, thereby reducing the potential harm to aquatic ecosystems.

Theoretical and Computational Studies on C.i. Direct Blue 41

Density Functional Theory (DFT) Applications in C.I. Direct Blue 41 Research

Molecular Structure Optimization and Electronic Properties of this compound

There are no available studies detailing the molecular structure optimization or the calculated electronic properties (such as HOMO/LUMO energies, molecular electrostatic potential, etc.) of this compound using DFT methods.

Reaction Pathway Modeling for this compound Degradation

No publications were identified that model the reaction pathways for the degradation of this compound using DFT or other computational approaches.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic and Photophysical Properties

There is no available research on the use of TD-DFT to calculate or predict the spectroscopic and photophysical properties (e.g., absorption spectra, excitation energies, oscillator strengths) of this compound.

Molecular Dynamics Simulations for Dye-Substrate and Dye-Enzyme Interactions

No studies utilizing molecular dynamics simulations to investigate the interactions between this compound and various substrates (like cellulose) or enzymes were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Ecotoxicity Prediction of this compound

There are no published QSAR models specifically developed or validated for predicting the environmental fate or ecotoxicity of this compound.

Future Research Directions and Sustainable Applications of C.i. Direct Blue 41 Studies

Development of Advanced Materials and Processes for C.I. Direct Blue 41 Remediation

The remediation of water contaminated with dyes like this compound is a critical area of research. While conventional wastewater treatment methods can be ineffective against the complex and stable structures of many synthetic dyes, advanced materials and processes offer promising alternatives.

Advanced Oxidation Processes (AOPs):

AOPs are characterized by the generation of highly reactive hydroxyl radicals, which can non-selectively degrade a wide range of organic pollutants. mdpi.com These processes are considered a green and powerful technology for treating toxic pollutants due to their efficiency and eco-friendly nature. Technologies such as ozonation, Fenton and photo-Fenton processes, and photocatalysis have shown significant potential in decolorizing and mineralizing dye-containing effluents. mdpi.com For instance, the Fenton process, which involves the use of hydrogen peroxide and an iron catalyst, has been effective in degrading various azo dyes. mdpi.compjoes.com Photocatalysis, often utilizing nanoparticles like titanium dioxide (TiO2), is another promising AOP that can lead to the complete mineralization of dyes under UV irradiation. scirp.orgscirp.org

Adsorption using Novel Adsorbents:

Adsorption is a widely studied and effective method for dye removal due to its simplicity, low cost, and high efficiency. rsc.org Research is focused on developing novel, low-cost adsorbents with high surface area and specific functionalities for capturing dye molecules. Materials such as activated carbon, metal-organic frameworks (MOFs), and various bio-adsorbents derived from agricultural waste like sawdust have demonstrated significant adsorption capacities for dyes, including Basic Blue 41. rsc.orgresearchgate.net The effectiveness of these adsorbents is influenced by factors such as pH, initial dye concentration, and temperature. researchgate.net

Table 1: Comparison of Advanced Remediation Techniques

Remediation Technique Description Advantages Research Focus
Advanced Oxidation Processes (AOPs) Utilizes highly reactive radicals (e.g., hydroxyl radicals) to degrade organic pollutants. mdpi.com High efficiency, potential for complete mineralization, eco-friendly. Optimizing process parameters (pH, catalyst dose), developing novel catalysts, combining with other treatments. mdpi.commdpi.com
Adsorption Employs porous materials to bind dye molecules from aqueous solutions. rsc.org Low cost, simple operation, high efficiency, reusability of adsorbents. rsc.org Developing novel, low-cost adsorbents (e.g., bio-adsorbents, MOFs), enhancing adsorption capacity and selectivity. rsc.org

| Biological Treatment | Uses microorganisms (bacteria, fungi, algae) to biodegrade or biosorb dyes. mdpi.com | Environmentally friendly, low sludge production, cost-effective. mdpi.com | Screening for highly efficient microbial strains, optimizing metabolic pathways, integrating with other treatment methods. mdpi.comfrontiersin.org |

Integration of Multi-Disciplinary Approaches for Comprehensive this compound Analysis and Management

Addressing the challenges posed by this compound requires a move beyond single-discipline solutions towards integrated approaches that combine physical, chemical, and biological methods. frontiersin.org The complexity of textile wastewater, which often contains a mixture of dyes, salts, and other chemicals, necessitates a multi-faceted management strategy. mdpi.comfrontiersin.org

A comprehensive life cycle assessment (LCA) is also a crucial multidisciplinary tool. acs.orggnest.org LCA evaluates the environmental impacts of a product or process from raw material extraction through to end-of-life, helping to identify "hotspots" in the lifecycle of dyes like this compound. gnest.org This allows for a more holistic understanding of the environmental burden and can guide the development of more sustainable practices throughout the dye's value chain. gnest.orgenergy.gov

Sustainable Manufacturing and Application Practices in the Context of Direct Dyes

The principles of green chemistry are increasingly being applied to the textile industry to minimize its environmental footprint. semanticscholar.orgsemanticscholar.org This involves a shift towards more sustainable manufacturing processes and the use of safer, more environmentally benign chemicals. semanticscholar.org

In the context of direct dyes, research is exploring several avenues for greener production and application:

Biocatalysts and Enzymes: The use of enzymes in various stages of textile processing, from desizing to dyeing, can reduce energy and water consumption and minimize the use of harsh chemicals. semanticscholar.org

Natural Dyes: There is a growing interest in the use of natural dyes derived from renewable resources as a more sustainable alternative to synthetic dyes. semanticscholar.orgsemanticscholar.orgmdpi.com However, challenges related to cost, scalability, and color fastness still need to be addressed for widespread commercial adoption. ijrrjournal.com

Innovative Dyeing Technologies: Technologies such as supercritical CO2 dyeing, ultrasonic-assisted dyeing, and plasma treatment are being investigated as ways to reduce water and energy consumption in the dyeing process. semanticscholar.org

The ultimate goal is to develop dyeing processes that are not only effective but also economically viable and environmentally sustainable. semanticscholar.org

Policy and Regulatory Implications Derived from Academic Research on this compound Environmental Impact

Academic research on the environmental and health impacts of dyes like this compound plays a crucial role in informing and shaping environmental policy and regulations. uark.edu The potential for azo dyes to degrade into harmful aromatic amines has led to regulations in many parts of the world. ijrrjournal.comuark.edu

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, for instance, restricts the use of certain azo dyes that can release specific carcinogenic aromatic amines. ijrrjournal.comuark.edueuropa.eu Similarly, countries like India, China, Japan, and South Korea have implemented their own regulations on the use of hazardous dyes in textiles. ijrrjournal.comsgs.com

However, there is currently no global consensus on the regulation of textile effluents, and standards can vary significantly between countries. igem.org Future policy development will likely focus on:

Harmonization of Regulations: Establishing more consistent international standards for the discharge of textile wastewater would create a more level playing field for the industry and ensure a higher level of environmental protection globally.

Focus on the Entire Life Cycle: Regulations are moving towards a more holistic approach, considering the entire life cycle of a chemical, from production to disposal. europa.eu

Incentivizing Green Chemistry: Policies that encourage and reward the development and adoption of greener chemical products and processes can drive innovation in the textile industry. acs.org

Stricter Limits on Effluent Discharge: As research continues to highlight the environmental persistence and potential toxicity of certain dyes, it is likely that regulations on the composition and quality of discharged wastewater will become more stringent. mdpi.com

Continued research into the environmental fate, transport, and toxicity of this compound and other direct dyes is essential to provide the scientific basis for evidence-based policies that protect both human health and the environment. epa.gov

Table of Compounds

Compound Name PubChem CID
This compound 23673633
Titanium dioxide 26042
Hydrogen peroxide 784
Ozone 24823
C.I. Basic Violet 14 196947

Q & A

Q. How should researchers address discrepancies in published kinetic data for this compound degradation?

  • Methodological Answer : Replicate studies under identical conditions (pH, catalyst type). Perform sensitivity analysis on variables (e.g., light intensity, dissolved O2). Use standardized data reporting (e.g., ISO 10678:2010 for photocatalytic activity) and share raw datasets via repositories like Zenodo .

Interdisciplinary Applications

Q. What integrative approaches combine photocatalysis with biological methods for this compound wastewater treatment?

  • Methodological Answer : Sequential AOP-bioremediation systems: Pre-treat dye wastewater with TiO2/UV to break azo bonds, followed by aerobic bacterial degradation of intermediates (e.g., Pseudomonas spp.). Monitor COD/TOC reduction and microbial viability via ATP assays .

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